molecular formula C18H24N4O2 B2354435 4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034233-66-2

4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

カタログ番号: B2354435
CAS番号: 2034233-66-2
分子量: 328.416
InChIキー: MEGHHZBYQJMZJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one, also known as ETP-101, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of triazol compounds that have been shown to exhibit a wide range of biological activities. ETP-101 has been found to have potent anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases.

作用機序

The exact mechanism of action of 4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is not fully understood. However, it is believed to work by modulating the activity of certain ion channels and receptors in the central nervous system. Specifically, this compound has been shown to modulate the activity of the voltage-gated sodium channels, which are involved in the transmission of pain signals. By blocking the activity of these channels, this compound can reduce the perception of pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to reduce the activation of glial cells, which play a key role in the development of chronic pain and inflammation. Furthermore, this compound has been found to increase the levels of certain neurotransmitters such as GABA, which can help to reduce the perception of pain.

実験室実験の利点と制限

The advantages of 4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one for lab experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to modulate the activity of ion channels and receptors in the central nervous system. Additionally, this compound has been shown to be well-tolerated in animal studies, making it a safe candidate for further research. However, the limitations of this compound include its relatively complex synthesis, which may limit its widespread use in research.

将来の方向性

There are several future directions for research on 4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one. One potential direction is to further investigate its potential therapeutic applications in diseases such as multiple sclerosis, neuropathic pain, and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects. Furthermore, there is a need for the development of more efficient synthesis methods for this compound to facilitate its widespread use in research.

合成法

The synthesis of 4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one involves the reaction of 1-(2-methylbenzoyl)piperidine-3-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. The ester is then reacted with hydrazine hydrate to form the hydrazide, which is subsequently cyclized with triethylorthoformate and acetic anhydride to yield the final product.

科学的研究の応用

4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one has been extensively studied for its potential therapeutic applications in various diseases such as multiple sclerosis, neuropathic pain, and epilepsy. Several studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been found to have anticonvulsant properties, making it a potential treatment option for epilepsy.

特性

IUPAC Name

4-ethyl-3-[[1-(2-methylbenzoyl)piperidin-3-yl]methyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-3-22-16(19-20-18(22)24)11-14-8-6-10-21(12-14)17(23)15-9-5-4-7-13(15)2/h4-5,7,9,14H,3,6,8,10-12H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGHHZBYQJMZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=O)CC2CCCN(C2)C(=O)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。